![molecular formula C42H38N4 B14730448 N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide CAS No. 6316-37-6](/img/structure/B14730448.png)
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide is a complex organic compound with a molecular formula of C42H38N4 This compound is characterized by its intricate structure, which includes multiple phenyl groups and imidamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of benzhydryl chloride with 4-methylphenylamine to form an intermediate.
Imidamide Formation: The intermediate is then reacted with diphenylacetonitrile under specific conditions to form the imidamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidamide groups into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzhydryl-4-methylbenzamide: A simpler analog with fewer phenyl groups.
N-benzhydryl-4-bromo-benzamide: Contains a bromine substituent, leading to different chemical properties.
Uniqueness
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N’-(4-methylphenyl)-2,2-diphenylethanimidamide is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6316-37-6 |
|---|---|
Formule moléculaire |
C42H38N4 |
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide |
InChI |
InChI=1S/C42H38N4/c1-31-23-27-37(28-24-31)43-41(39(33-15-7-3-8-16-33)34-17-9-4-10-18-34)45-46-42(44-38-29-25-32(2)26-30-38)40(35-19-11-5-12-20-35)36-21-13-6-14-22-36/h3-30,39-40H,1-2H3,(H,43,45)(H,44,46) |
Clé InChI |
AXSJBOJUZJRNMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)NNC(=NC4=CC=C(C=C4)C)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


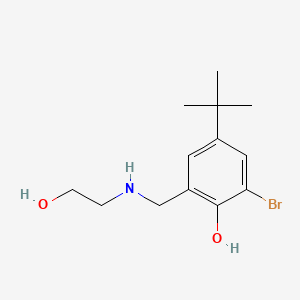
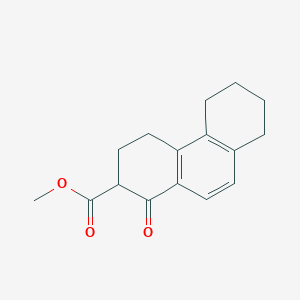
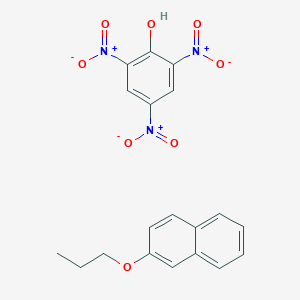
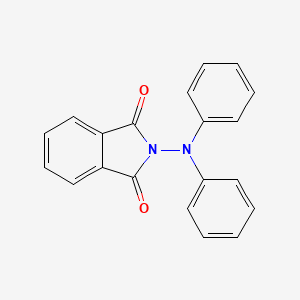
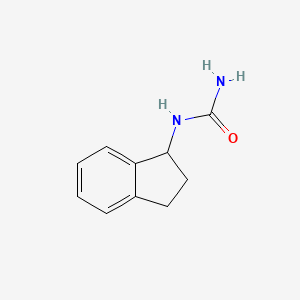
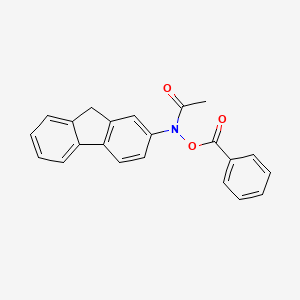
![1-[(Z)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14730400.png)

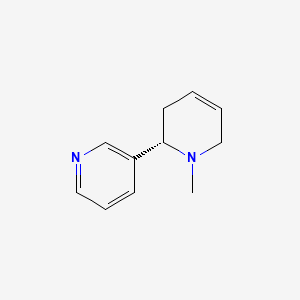
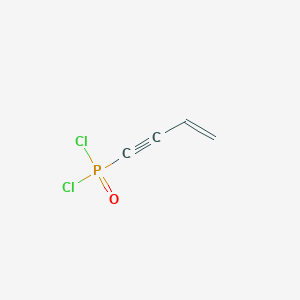
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)



